molecular formula C17H23N5O B2459186 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide CAS No. 920440-20-6

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2459186
CAS No.: 920440-20-6
M. Wt: 313.405
InChI Key: SQNOFHAKLVNZDY-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the tetrazole intermediate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the tetrazole intermediate with m-tolylacetic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development due to its tetrazole moiety, which is known for its bioactivity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to interact with metal ions or hydrogen bond donors/acceptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide
  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyl)acetamide
  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyl)acetamide

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the cyclohexyl group may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13-6-5-7-14(10-13)11-17(23)18-12-16-19-20-21-22(16)15-8-3-2-4-9-15/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNOFHAKLVNZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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